

# Challenges in patient recruitment for Stargardt disease trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Stg-001*

Cat. No.: *B15601214*

[Get Quote](#)

## Technical Support Center: Stargardt Disease Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of patient recruitment for Stargardt disease clinical trials.

## Troubleshooting Guides

Issue: Difficulty Identifying Potential Trial Participants

Question: Our site is struggling to identify a sufficient number of patients who meet the initial screening criteria for our Stargardt disease trial. What are the common reasons for this and how can we troubleshoot this issue?

Answer:

Difficulty in identifying potential participants for Stargardt disease trials is a common challenge, primarily due to the rarity of the disease and specific diagnostic requirements. Here are the primary reasons and troubleshooting steps:

- Reliance on Clinical Diagnosis Alone: Stargardt disease can have variable clinical presentations, making diagnosis based on phenotype alone challenging.[\[1\]](#)[\[2\]](#)

- Troubleshooting:
  - Implement Genetic Screening: The majority of Stargardt disease cases are caused by mutations in the ABCA4 gene.[1][2][3][4] Incorporate genetic testing into your pre-screening or screening protocol to confirm the diagnosis and identify eligible patients with the required genetic mutations.[5][6] Some trials require two documented mutations in the ABCA4 gene.[5]
  - Collaborate with Genetic Testing Services: Partner with genetic testing laboratories to facilitate access to testing for potential participants. No-cost genetic testing initiatives may be available and can reduce barriers for patients.[7]
- Limited Awareness of Ongoing Trials: The patient population for rare diseases is often geographically dispersed, and many patients and their local ophthalmologists may be unaware of ongoing clinical trials.[8][9][10]
  - Troubleshooting:
    - Engage with Patient Advocacy Groups: Partnering with patient advocacy groups is a highly effective strategy.[8][9] These organizations have established networks of patients and can disseminate information about your trial.
    - Utilize Digital Outreach: Leverage social media and online patient communities to reach a broader audience of potential participants and their families.[8][11]
    - Physician Outreach: Develop a communication strategy to inform ophthalmologists and retinal specialists about your trial, including the specific eligibility criteria.
  - Underdeveloped Patient Registries: A lack of a centralized, comprehensive patient registry can hinder identification efforts.
    - Troubleshooting:
      - Contribute to and Utilize Existing Registries: Support and use established rare disease and Stargardt-specific patient registries.[8][9][12] These databases can be a valuable resource for identifying potential candidates.[9][12]

- Promote Registry Participation: Encourage patients at your site to join registries to build a more robust resource for future research.

Issue: High Screen Failure Rate

Question: We are identifying potential candidates, but a significant number are failing the screening process. What are the likely causes and how can we mitigate this?

Answer:

A high screen failure rate can be attributed to several factors, often related to stringent eligibility criteria and the natural history of the disease.

- Strict Inclusion/Exclusion Criteria: Clinical trials for Stargardt disease often have very specific criteria related to age, visual acuity, genetic mutations, and the stage of retinal degeneration. [\[13\]](#)[\[14\]](#)[\[15\]](#)

- Troubleshooting:

- Pre-screening Questionnaire: Develop a detailed pre-screening questionnaire to better identify candidates who are more likely to meet the full eligibility criteria before they come in for a screening visit. This can be administered online or over the phone.

- Review and Justify Criteria: Periodically review your inclusion/exclusion criteria with your clinical and scientific teams to ensure they are not unnecessarily restrictive. Any adjustments should be scientifically and ethically justified.

- Variability in Disease Progression: Stargardt disease has a highly variable rate of progression, and patients at very early or advanced stages may not be suitable for certain trials. [\[16\]](#)

- Troubleshooting:

- Natural History Studies: Leverage data from natural history studies, such as the ProgSTAR study, to better understand disease progression and refine the target patient population for your trial. [\[3\]](#)[\[17\]](#)[\[18\]](#) These studies help in selecting appropriate outcome measures and patient cohorts. [\[17\]](#)

- Advanced Imaging Techniques: Utilize advanced imaging modalities like fundus autofluorescence (FAF) and optical coherence tomography (OCT) during pre-screening to better characterize the stage of the disease and assess eligibility.[2][16]
- Co-morbidities and Concurrent Medications: The presence of other medical conditions or the use of certain medications can lead to exclusion.[14]
  - Troubleshooting:
    - Clear Communication: Clearly communicate any medication restrictions or health requirements to potential participants early in the process.
    - Consultation with Primary Care Physicians: With patient consent, consult with their primary care physicians to get a comprehensive understanding of their health status.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary challenges in recruiting patients for Stargardt disease clinical trials?

**A1:** The main challenges stem from the fact that Stargardt disease is a rare inherited retinal dystrophy.[1][19] Key challenges include:

- Small Patient Population: The pool of eligible patients is inherently small.[8][9]
- Geographic Dispersion: Patients are often spread out across wide geographical areas, making recruitment at a limited number of sites difficult.[8]
- Genetic Heterogeneity: While primarily linked to the ABCA4 gene, there is a large spectrum of mutations, and trials may target specific ones.[1][3]
- Diagnostic Delays: Patients may experience delays in receiving an accurate diagnosis, which can impact their awareness of and eligibility for trials.[11]
- Competition for Patients: An increasing number of clinical trials for rare diseases has led to greater competition for a limited number of patients.[8]
- Patient Burden: Participation in clinical trials can be burdensome for patients and their families due to travel, time commitment, and the nature of the procedures.[9][11]

Q2: How can we improve patient engagement and retention in our Stargardt disease trial?

A2: A patient-centric approach is crucial for successful engagement and retention.[11] Consider the following strategies:

- Minimize Patient Burden: Design the trial protocol to be as convenient for patients as possible. This could include flexible scheduling, home health visits, and minimizing the number of site visits.[9][11]
- Clear and Consistent Communication: Maintain open and regular communication with participants. Provide updates on the trial's progress and ensure they understand the procedures and their importance.
- Involve Patient Advocacy Groups: These groups can provide valuable support to patients and their families throughout the trial process.[8]
- Provide Support for Logistics: Assist with travel and accommodation arrangements to reduce the logistical and financial burden on participants.[12]
- Gather Patient Feedback: Conduct surveys or interviews with patients and caregivers to understand their concerns and preferences, and incorporate this feedback where possible. [11]

Q3: What role does genetic counseling play in the recruitment process?

A3: Genetic counseling is a critical component of the recruitment process for Stargardt disease trials.[6][7] Its roles include:

- Informing Patients: Genetic counselors can help patients and their families understand the genetic basis of Stargardt disease, the inheritance patterns, and the implications of genetic test results.[4][20]
- Facilitating Informed Consent: A thorough understanding of the genetic aspects of their condition enables potential participants to provide truly informed consent for trial participation.

- Identifying Eligible Candidates: Genetic counselors can help identify family members who may also be eligible for testing and potential trial participation.
- Improving Genetic Testing Completion Rates: Studies have shown that a lack of prior genetic counseling is associated with lower odds of completing genetic testing, which is often a prerequisite for trial enrollment.[\[7\]](#)[\[21\]](#)

## Data Presentation

Table 1: Factors Associated with Clinical Trial Participation in Stargardt Disease

| Factor                                                                                                              | Association with Trial Participation | Odds Ratio (95% CI) |
|---------------------------------------------------------------------------------------------------------------------|--------------------------------------|---------------------|
| Age of Onset                                                                                                        |                                      |                     |
| ≥60 years                                                                                                           | Increased Likelihood                 | 36.7 (2.5-537.1)    |
| Employment Status                                                                                                   |                                      |                     |
| Part-time employment                                                                                                | Increased Likelihood                 | 9.3 (1.01-172.9)    |
| Retired                                                                                                             | Decreased Likelihood                 | 0.014 (0.0005-0.4)  |
| Genetic Counseling                                                                                                  |                                      |                     |
| No prior genetic counseling                                                                                         | Decreased Likelihood                 | 0.22 (0.07-0.71)    |
| Source: Retrospective cohort study of 280 patients with Stargardt disease. <a href="#">[7]</a> <a href="#">[21]</a> |                                      |                     |

Table 2: Genetic Testing Completion Rates and Reasons for Non-Completion

| Metric                                                                            | Result                            |
|-----------------------------------------------------------------------------------|-----------------------------------|
| Genetic Testing Completion Rate                                                   | 88% (246 out of 280 participants) |
| Common Reasons for Non-Completion                                                 |                                   |
| Loss to follow-up                                                                 |                                   |
| Refusal of testing                                                                |                                   |
| Awaiting genetic counseling                                                       |                                   |
| Source: Retrospective cohort study of 280 patients with Stargardt disease.[7][21] |                                   |

## Experimental Protocols

### Protocol 1: Patient Identification and Pre-Screening Workflow

- Initial Patient Identification:
  - Utilize patient databases from specialized retinal clinics.
  - Engage with patient advocacy groups and online patient communities.
  - Collaborate with other research centers and ophthalmologists for referrals.
  - Screen patient registries for individuals who have consented to be contacted for research.
- Pre-Screening:
  - Administer a detailed online or phone-based pre-screening questionnaire to gather information on:
    - Clinical diagnosis of Stargardt disease.
    - Age of onset and duration of symptoms.
    - Current visual acuity (if known).

- Prior genetic testing results for the ABCA4 gene.
- Willingness to undergo genetic testing if not already done.
- Co-morbidities and current medications.
- Willingness and ability to travel for study visits.

- Genetic Confirmation:
  - For patients without a confirmed genetic diagnosis, provide information on genetic testing options, including no-cost programs where available.
  - Obtain a blood or saliva sample for genetic analysis to confirm the presence of pathogenic ABCA4 mutations.

- In-Person Screening Visit:
  - Schedule an in-person screening visit for pre-qualified candidates.
  - Conduct comprehensive ophthalmological examinations, including:
    - Best-corrected visual acuity (BCVA).
    - Fundus autofluorescence (FAF) imaging.
    - Spectral-domain optical coherence tomography (SD-OCT).
    - Microperimetry.
  - Review full medical history and perform necessary clinical laboratory tests.
  - Obtain informed consent.

## Mandatory Visualizations

Caption: Simplified signaling pathway in Stargardt disease.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for patient recruitment.



[Click to download full resolution via product page](#)

Caption: Logical relationships of recruitment challenges.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Orphanet: Stargardt disease [orpha.net]
- 3. iob.ch [iob.ch]
- 4. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stargardt's Macular Degeneration (ABCA4) Gene Therapy Trial | OHSU [ohsu.edu]
- 6. Genetic Testing For Retinal Degenerative Diseases: Information and Resources for Affected Individuals, Families and Health Care Providers — Foundation Fighting Blindness [fightingblindness.org]

- 7. medrxiv.org [medrxiv.org]
- 8. simbecorion.com [simbecorion.com]
- 9. credevo.com [credevo.com]
- 10. biodexapharma.com [biodexapharma.com]
- 11. onecoredevit.com [onecoredevit.com]
- 12. Rare Disease Patient Recruitment And Retention [clinicalleader.com]
- 13. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 14. UCLA Stargardt Disease Trial → ALK-001 on Stargardt Disease [ucla.clinicaltrials.researcherprofiles.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. gene.vision [gene.vision]
- 17. Stargardt Disease Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The ABCs of Stargardt disease: the latest advances in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cera.org.au [cera.org.au]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Challenges in patient recruitment for Stargardt disease trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601214#challenges-in-patient-recruitment-for-stargardt-disease-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)